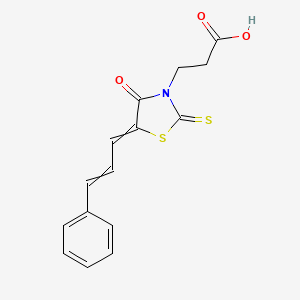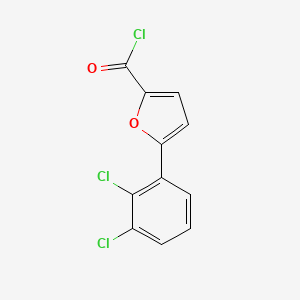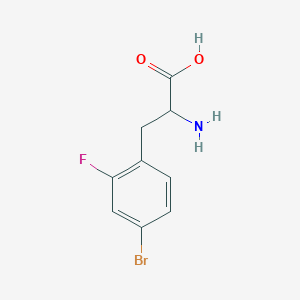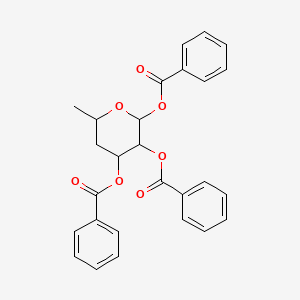
(E)-2-methylbut-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-methylbut-2-enoyl chloride, also known as 3,3-Dimethylacryloyl chloride or 3-Methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is commonly used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in the formation of esters and amides.
Vorbereitungsmethoden
(E)-2-methylbut-2-enoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl
This method is efficient and yields a high purity product. Industrial production methods often utilize continuous flow processes to ensure consistent quality and high throughput. In these processes, the acid chloride is reacted with alcohols in the presence of a base such as triethylamine to form the desired esters .
Analyse Chemischer Reaktionen
(E)-2-methylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common reagents used in these reactions include silylketene acetals, which react with this compound in acetonitrile to give δ-ethylenic β-keto esters . The major products formed from these reactions depend on the specific nucleophile or reagent used.
Wissenschaftliche Forschungsanwendungen
(E)-2-methylbut-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and adhesives.
Wirkmechanismus
The mechanism of action of (E)-2-methylbut-2-enoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
(E)-2-methylbut-2-enoyl chloride can be compared with other similar compounds such as:
3-Methylcrotonoyl chloride: Similar in structure and reactivity, used in similar applications.
Senecioyl chloride: Another name for 3-Methyl-2-butenoyl chloride, highlighting its structural similarity.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C5H7ClO |
|---|---|
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
2-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3 |
InChI-Schlüssel |
TUNLYEHIVPWOHK-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)Cl |
Kanonische SMILES |
CC=C(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)




![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)






